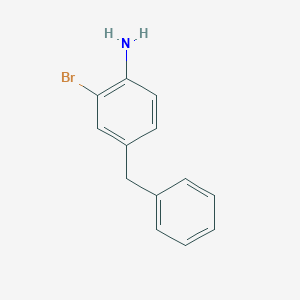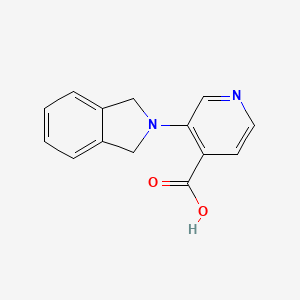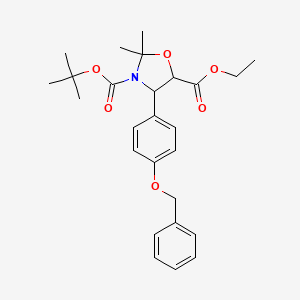
2-Bromo-4-benzylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-benzylaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom at the second position and a benzyl group at the fourth position on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-benzylaniline can be achieved through several methods. One common approach involves the bromination of 4-benzylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-benzylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
2-Bromo-4-benzylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-benzylaniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and benzyl group can interact with molecular targets, affecting their function and leading to desired biological effects. The pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromoaniline: Lacks the benzyl group, affecting its overall reactivity and applications.
Benzyl bromide: Contains a bromomethyl group instead of a bromine atom on the aniline ring.
Uniqueness
2-Bromo-4-benzylaniline is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct reactivity and potential applications. Its structure allows for selective functionalization and incorporation into more complex molecules, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H12BrN |
|---|---|
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
4-benzyl-2-bromoaniline |
InChI |
InChI=1S/C13H12BrN/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |
Clé InChI |
RIBXGBWJKHCYCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)


![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)




![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
